tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a benzyloxy group, and a bromobutan-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The benzyloxy group can undergo metabolic transformations, and the bromobutan-2-yl group can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
tert-Butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[(2S)-1-(benzyloxy)-4-chlorobutan-2-yl]carbamate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.
tert-Butyl N-[(2S)-1-(benzyloxy)-4-iodobutan-2-yl]carbamate: The presence of an iodine atom can lead to different reactivity patterns compared to the bromine-containing compound.
tert-Butyl N-[(2S)-1-(benzyloxy)-4-fluorobutan-2-yl]carbamate: The fluorine atom can impart unique properties to the compound, such as increased stability and different metabolic pathways.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
CAS No. |
2639391-75-4 |
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Molecular Formula |
C16H24BrNO3 |
Molecular Weight |
358.3 |
Purity |
95 |
Origin of Product |
United States |
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